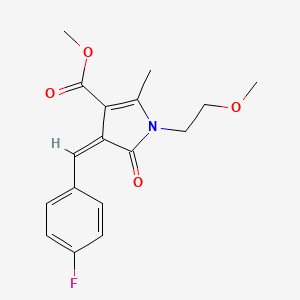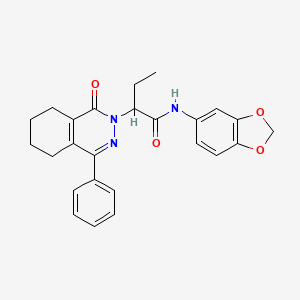![molecular formula C22H22N4O4 B5002917 N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5002917.png)
N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline involves its ability to react with ROS to form a highly fluorescent product. The nitro group in the compound is reduced to an amino group in the presence of ROS, leading to the formation of a highly fluorescent compound. This reaction is specific to ROS and does not occur with other reactive species, making this compound a highly selective probe for detecting ROS.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects in cells. The compound is non-toxic and does not interfere with cellular processes, making it a safe and reliable probe for detecting ROS.
实验室实验的优点和局限性
One significant advantage of N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline is its high selectivity for ROS. The compound is also highly fluorescent, making it easy to detect and image in cells. However, one limitation of the compound is its sensitivity to light and oxygen, which can lead to the degradation of the compound and affect its fluorescence properties. Careful handling and storage are necessary to ensure the stability and reliability of the compound in lab experiments.
未来方向
There are several possible future directions for the use of N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline in scientific research. One area of interest is its use in studying the role of ROS in various physiological and pathological processes, such as aging, cancer, and neurodegenerative diseases. The compound can also be modified to improve its stability and selectivity for ROS, leading to the development of new and more effective probes for detecting and imaging ROS in cells. Additionally, the compound can be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of cellular processes and disease mechanisms.
合成方法
The synthesis of N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-nitroaniline with furoyl chloride in the presence of a base to form 4-(2-furoyl)-1-nitroaniline. The second step involves the reaction of this intermediate with benzylamine in the presence of a base to form N-benzyl-4-(2-furoyl)-1-nitroaniline. Finally, the third step involves the reduction of this intermediate with hydrogen gas in the presence of a palladium catalyst to form this compound.
科学研究应用
N-benzyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has been studied for its potential applications in various areas of scientific research. One significant area of interest is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The ability to detect and image ROS in cells using this compound can provide valuable insights into the role of ROS in these processes and aid in the development of new therapies for ROS-related diseases.
属性
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-22(21-7-4-14-30-21)25-12-10-24(11-13-25)18-8-9-20(26(28)29)19(15-18)23-16-17-5-2-1-3-6-17/h1-9,14-15,23H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNAKTVZWNUCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5002847.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5002854.png)

![2-[(4-fluorophenoxy)methyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002866.png)
![2-[isopropyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5002878.png)

![methyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5002892.png)
![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5002901.png)
![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
![16-[(diisobutylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![ethyl 4-(3-fluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5002945.png)